Cas no 1361566-81-5 (2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine)

2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine
-
- Inchi: 1S/C17H8Cl4N2O2/c18-13-3-1-9(5-15(13)20)12-7-11(23(24)25)8-22-17(12)10-2-4-14(19)16(21)6-10/h1-8H
- InChI Key: GJGSJIQUJXZUFJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=CC(=CN=C1C1C=CC(=C(C=1)Cl)Cl)[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 478
- XLogP3: 6.5
- Topological Polar Surface Area: 58.7
2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022006337-250mg |
2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine |
1361566-81-5 | 97% | 250mg |
$673.20 | 2022-03-01 | |
Alichem | A022006337-1g |
2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine |
1361566-81-5 | 97% | 1g |
$1,831.20 | 2022-03-01 | |
Alichem | A022006337-500mg |
2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine |
1361566-81-5 | 97% | 500mg |
$950.60 | 2022-03-01 |
2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine Related Literature
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine
Research Brief on 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine (CAS: 1361566-81-5): Recent Advances and Applications
The compound 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine (CAS: 1361566-81-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have highlighted the role of 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine as a promising scaffold for the development of novel kinase inhibitors. Its structural features, including the presence of dichlorophenyl and nitropyridine moieties, contribute to its ability to interact with key enzymatic targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are implicated in various cancers and inflammatory diseases.
In addition to its kinase inhibitory properties, research has also explored the compound's potential as an antimicrobial agent. A recent in vitro study conducted by researchers at the University of Cambridge revealed that 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine shows significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.
The synthesis and optimization of 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine have also been a focus of recent research. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route that improves the scalability and purity of the compound. This advancement is particularly relevant for pharmaceutical development, as it addresses previous challenges related to the compound's complex synthesis and purification.
Looking ahead, researchers are investigating the potential of 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine in combination therapies and as a lead compound for further structural modifications. Preliminary data from ongoing clinical trials suggest that it may enhance the efficacy of existing anticancer drugs when used in combination regimens. Furthermore, computational modeling studies are being employed to design next-generation derivatives with improved pharmacokinetic properties and reduced toxicity profiles.
In conclusion, 2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine (CAS: 1361566-81-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and optimization, position it as a valuable candidate for further drug development efforts. Continued research in this area is expected to yield important insights into its mechanisms of action and therapeutic potential across multiple disease areas.
1361566-81-5 (2,3-Bis(3,4-dichlorophenyl)-5-nitropyridine) Related Products
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)



